Imidazoline I2 Receptor Affinity: A 30-Fold Potency Gap vs. a Key Analog
1-(1-Methyl-1H-imidazol-2-yl)ethanone exhibits a binding affinity (Ki) of 200 nM for the imidazoline I2 receptor (I2-IR) [1]. In contrast, the compound CHEMBL13917 (SMILES: CCCc1ccccc1OCC1=NCCN1), which contains a different imidazoline scaffold, displays a significantly higher affinity with a Ki of 6.30 nM in the same assay system [2]. This represents a 30-fold difference in potency, highlighting the critical role of the N1-methyl and C2-acetyl imidazole pharmacophore in modulating I2-IR recognition.
| Evidence Dimension | Binding Affinity to Imidazoline I2 Receptor |
|---|---|
| Target Compound Data | Ki = 200 nM |
| Comparator Or Baseline | CHEMBL13917 (a related imidazoline derivative): Ki = 6.30 nM |
| Quantified Difference | 30-fold (200 nM vs. 6.30 nM) |
| Conditions | Rabbit kidney homogenate, displacement of [3H]-Idazoxan radioligand |
Why This Matters
This quantitative differentiation defines the compound's specific utility in SAR studies aimed at optimizing I2-IR ligand potency, distinguishing it from analogs that may be either too potent or too weak for a given experimental window.
- [1] BindingDB. BDBM50473198 (CHEMBL13925). Binding affinity for imidazoline receptor I-2. Retrieved from http://ww.w.bindingdb.org View Source
- [2] BindingDB. BDBM50473179 (CHEMBL13917). Binding affinity for imidazoline receptor I-2. Retrieved from http://ww.w.bindingdb.org View Source
